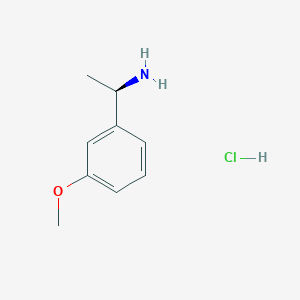

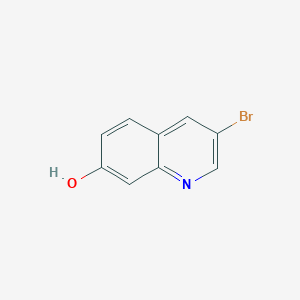

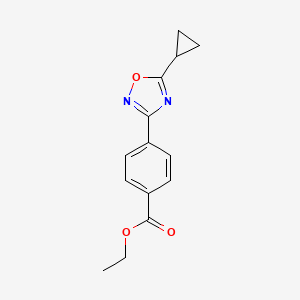

![molecular formula C7H6N2O B3026938 1h-Pyrrolo[3,2-b]pyridin-7-ol CAS No. 1190318-96-7](/img/structure/B3026938.png)

1h-Pyrrolo[3,2-b]pyridin-7-ol

Descripción general

Descripción

1h-Pyrrolo[3,2-b]pyridin-7-ol is a heterocyclic compound that is part of a broader class of compounds known as pyrrolopyridines. These compounds are characterized by a fused pyrrole and pyridine ring system, which can exhibit various biological activities and have potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrrolopyridines can be achieved through several methods. One approach involves the cyclization of 2-prop-1-ynylpyridin-3-amines catalyzed by copper iodide, which has been used to prepare a series of novel 1H-pyrrolo[3,2-b]pyridines with different substitution patterns . Another method includes the condensation of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles with 1,3-dicarbonyl compounds in the presence of hydrochloric acid, leading to the formation of 1H-pyrrolo[2,3-b]pyridines in one stage . Additionally, a one-pot, three-component approach has been developed for the synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines using N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds .

Molecular Structure Analysis

The molecular structure of pyrrolopyridines is characterized by the presence of a fused pyrrole and pyridine ring. The structural characterization of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid, a related compound, reveals a molecular geometry with the side chain perpendicular to the 7-azaindole ring, similar to that of the natural plant growth hormone indole-3-acetic acid .

Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridines undergo various chemical reactions, predominantly at the 3-position. These reactions include nitration, nitrosation, bromination, iodination, and reaction with Mannich bases. Additionally, they can react with aldehydes to form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes and with nitrosobenzene to yield imino derivatives. Some derivatives can undergo ring expansion to form 1,8-naphthyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridines are influenced by their substitution patterns. For instance, a series of 5-substituted 1H-pyrrolo[3,2-b]pyridines were studied for their anti-secretory activity, lipophilicity, and pKa value, with some compounds showing potent inhibitory effects on gastric acid secretion . The introduction of substituents at specific positions can also enhance the biological activity of these compounds, as seen in the design of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Functionalization

1H-Pyrrolo[3,2-b]pyridin-7-ol and its derivatives are extensively used in chemical synthesis and functionalization. Notably, 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is selectively functionalized at specific positions, enabling the introduction of various groups like halogen, cyano, and thiocyanato onto the pyridine ring, enhancing its chemical versatility and potential applications (Minakata, Komatsu, & Ohshiro, 1992).

Biological and Pharmacological Activities

1H-Pyrrolo[3,2-b]pyridines have shown potential in various biological and pharmacological applications. They have been studied as inhibitors of gastric acid secretion, indicating their potential therapeutic utility in related disorders (Palmer et al., 2008). Additionally, certain derivatives have been evaluated for their inhibitory activities against specific enzymes like c-Met and ALK, suggesting their role in cancer therapy and other diseases (Liu et al., 2016).

Agricultural Applications

The fungicidal properties of 1H-Pyrrolo[3,2-b]pyridine derivatives have been explored, particularly against Pyricularia oryzae, a fungus causing rice blast. A correlation between the fungicidal activity and ionization potentials of these compounds has been observed, highlighting their potential in agricultural applications (Minakata et al., 1997).

Material Science

In the field of material science, functionalization of 1H-Pyrrolo[3,2-b]pyridine has been investigated for the development of agrochemicals and functional materials. The introduction of various amino groups and the conversion to podant-type compounds demonstrate the compound's versatility for creating novel materials (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Molecular Probing and Modeling

The compound has also been used as a molecular probe in auxin physiology, providing insights into the molecular geometry and behavior of natural plant growth hormones (Antolić, Kojić-Prodić, & Magnus, 2000). Moreover, molecular modeling and synthesis of derivatives for applications like potassium-competitive acid blockers underline its utility in drug design and development (Arikawa et al., 2014).

Mecanismo De Acción

Target of Action

The primary targets of 1H-Pyrrolo[3,2-b]pyridin-7-ol are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. The most significant of these is the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of this pathway can lead to the suppression of these processes .

Pharmacokinetics

The compound’s low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The inhibition of FGFRs by this compound has been shown to have potent effects against cancer cells. For instance, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Safety and Hazards

Propiedades

IUPAC Name |

1,4-dihydropyrrolo[3,2-b]pyridin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-2-4-8-5-1-3-9-7(5)6/h1-4,9H,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPLYIVUXGYZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1NC=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307091 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190318-96-7 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridin-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[3,2-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

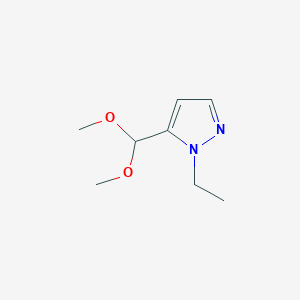

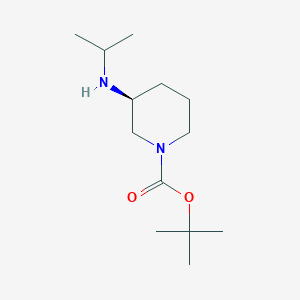

![4-{[2-({4-[2-(4-Acetylpiperazin-1-Yl)-2-Oxoethyl]phenyl}amino)-5-Fluoropyrimidin-4-Yl]amino}-N-(2-Chlorophenyl)benzamide](/img/structure/B3026855.png)

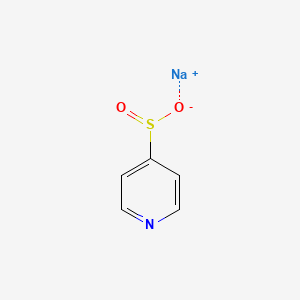

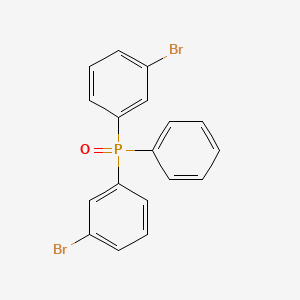

![5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3026860.png)

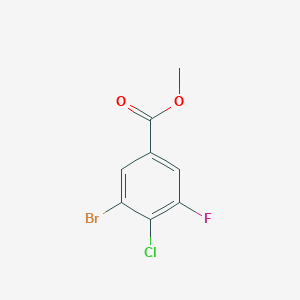

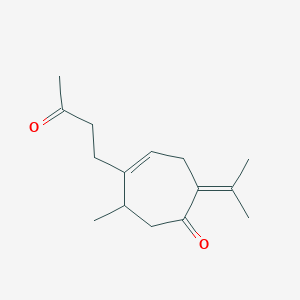

![Tert-butyl 7-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3026862.png)

![Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate](/img/structure/B3026863.png)

![Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3026874.png)